4-(1-Piperidinyl)-2-butanol
Description
Significance of Piperidine (B6355638) Scaffolds in Contemporary Chemical Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a structural motif of immense importance in the realm of chemical and pharmaceutical sciences. encyclopedia.pubnih.gov Its prevalence is underscored by its presence in a wide array of pharmaceuticals and naturally occurring alkaloids. encyclopedia.pubnih.gov The synthetic versatility of the piperidine scaffold allows for the creation of a diverse library of derivatives with a broad spectrum of biological activities. nih.govresearchgate.net These activities include, but are not limited to, anticancer, analgesic, antipsychotic, and antimicrobial properties. encyclopedia.pubontosight.ai The ability of the piperidine moiety to influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, lipophilicity, and receptor binding affinity, makes it a highly sought-after component in drug design. encyclopedia.pubwisdomlib.org Researchers continuously explore new synthetic methodologies to access functionalized piperidines, highlighting the enduring relevance of this structural unit in the development of new therapeutic agents. nih.govnih.gov
Overview of Substituted Butanol Derivatives in Organic Synthesis and Medicinal Chemistry
Substituted butanol derivatives represent a versatile class of compounds with broad applications in both organic synthesis and medicinal chemistry. google.comgoogle.com Their utility stems from the presence of a hydroxyl group on a four-carbon chain, which can be readily modified or participate in various chemical transformations. In organic synthesis, these derivatives serve as key intermediates for the construction of more complex molecules. researchgate.netacs.org For instance, they can undergo oxidation to form corresponding ketones or aldehydes, or be used in coupling reactions to create new carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of medicinal chemistry, the butanol backbone can be strategically functionalized to interact with biological targets. The length and flexibility of the butyl chain, combined with the reactivity of the hydroxyl group, allow for the fine-tuning of a molecule's properties to achieve desired biological effects. google.comresearchgate.net
Structural Context of 4-(1-Piperidinyl)-2-butanol within Aminobutanol (B45853) Frameworks
This compound belongs to the broader class of aminobutanol compounds, which are characterized by the presence of both an amino group and a hydroxyl group on a butanol scaffold. sigmaaldrich.comnih.gov Specifically, this molecule incorporates a piperidine ring at the 4-position and a hydroxyl group at the 2-position of the butanol chain. This arrangement positions it as a secondary alcohol and a tertiary amine. The relative positions of the amino and hydroxyl groups are crucial in defining the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities, all of which influence its chemical reactivity and potential biological activity. wisdomlib.orgchemeo.comnist.gov The specific linkage of the piperidine nitrogen to the butanol chain distinguishes it from other aminobutanols, where the amino group might be a primary or secondary amine. sigmaaldrich.comchemicalbook.com This structural feature imparts specific properties related to basicity and steric hindrance, which are important considerations in its potential interactions with other molecules.
Research Landscape and Potential Areas of Investigation for this compound
The research landscape for this compound itself is not extensively detailed in publicly available literature, suggesting it is a relatively underexplored compound. However, the known applications of its constituent parts, the piperidine ring and the substituted butanol chain, offer a fertile ground for potential investigation. Given the wide range of pharmacological activities associated with piperidine derivatives, a primary area of future research would be the comprehensive biological screening of this compound. wisdomlib.orgijnrd.org This could uncover potential therapeutic applications in areas such as neurodegenerative diseases, pain management, or infectious diseases. encyclopedia.pubresearchgate.net
Further research could focus on the synthesis of a library of derivatives by modifying the butanol backbone or the piperidine ring. For example, esterification or etherification of the hydroxyl group could lead to compounds with altered pharmacokinetic profiles. google.comgoogle.com Additionally, the stereochemistry of the chiral center at the 2-position of the butanol chain is a critical aspect to explore, as different stereoisomers can exhibit vastly different biological activities. The development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound would be a significant step forward. nih.gov Finally, its application as a building block in the synthesis of more complex molecules and materials remains a viable and promising avenue for investigation. prepchem.comgoogle.com
Structure
3D Structure
Properties
CAS No. |
71648-40-3 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-piperidin-1-ylbutan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-9(11)5-8-10-6-3-2-4-7-10/h9,11H,2-8H2,1H3 |
InChI Key |
ZXAPAKFRWAWSKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1CCCCC1)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-(1-Piperidinyl)-2-butanol, distinct signals are expected for the protons on the butanol chain and the piperidine (B6355638) ring. The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.
Based on the structure and data from similar compounds like butan-2-ol, the expected ¹H NMR signals for this compound in a solvent like CDCl₃ would be as follows. The protons closer to the hydroxyl and piperidinyl groups would experience a downfield shift.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (C1) | ~1.2 | Doublet | 3H |
| -CH(OH) (C2) | ~3.8 | Multiplet | 1H |
| -OH | Variable | Singlet (broad) | 1H |
| -CH₂- (C3) | ~1.6-1.8 | Multiplet | 2H |
| -CH₂-N (C4) | ~2.4-2.6 | Multiplet | 2H |
| Piperidinyl -CH₂- (axial, C2'/C6') | ~2.3-2.5 | Multiplet | 4H |
| Piperidinyl -CH₂- (equatorial, C3'/C5') | ~1.5-1.7 | Multiplet | 4H |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.
The expected ¹³C NMR chemical shifts are predicted based on the known values for butan-2-ol and piperidine derivatives. The carbon atom attached to the hydroxyl group (C2) would be significantly downfield, as would the carbons of the piperidine ring adjacent to the nitrogen atom.
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C1 (-CH₃) | ~23 |
| C2 (-CH(OH)) | ~68 |
| C3 (-CH₂-) | ~30-35 |
| C4 (-CH₂-N) | ~55-60 |
| C2'/C6' (Piperidinyl) | ~54 |
| C3'/C5' (Piperidinyl) | ~26 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, the proton at C2 would show a correlation with the protons of the C1 methyl group and the C3 methylene (B1212753) group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show direct one-bond correlations between protons and the carbons they are attached to. This would definitively link each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For example, the protons of the C1 methyl group would show a correlation to the C2 carbon, confirming their adjacency.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation patterns.
High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₉NO), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.
Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₉H₁₉NO | 157.1467 |
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound and for identifying any impurities. The compound would first be separated from other components in the GC column, and then the mass spectrometer would provide a mass spectrum for each eluting compound.
The mass spectrum of this compound would be expected to show a molecular ion peak (if stable enough) and several characteristic fragment ions. The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for alcohols and amines include alpha-cleavage.
Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 157 | [C₉H₁₉NO]⁺ | Molecular Ion |
| 142 | [C₈H₁₆NO]⁺ | Loss of CH₃ |
| 114 | [C₆H₁₂NO]⁺ | Cleavage between C2 and C3 |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage at the piperidine ring |
| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |
Note: The relative intensities of these fragments would be characteristic of the compound's structure.
Atmospheric Pressure Ion-Spray (API) Mass Spectral Data for Metabolite Identification
Atmospheric Pressure Ionization (API) mass spectrometry is a crucial technique for identifying metabolites in biological matrices. While specific metabolic pathways for this compound are not extensively detailed in the available literature, probable metabolic transformations can be inferred from studies on similar piperidine-containing compounds. The metabolism of carfentanil, which also contains a piperidine ring, involves processes such as N-dealkylation, oxidation, and glucuronidation. nih.gov Similarly, the metabolism of the tobacco-specific nitrosamine (B1359907) NNK involves the reduction of a keto group to a secondary alcohol, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which is then further metabolized into glucuronide conjugates. researchgate.net
Based on these analogous pathways, potential metabolites of this compound could include products of oxidation on the piperidine ring or butanol chain, N-dealkylation, or conjugation with glucuronic acid at the hydroxyl group. API mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), would be instrumental in separating and identifying these metabolites. The soft ionization of API would likely produce a prominent protonated molecule [M+H]⁺ for each metabolite, allowing for the determination of its molecular weight. Tandem mass spectrometry (MS/MS) would then be used to fragment these parent ions, yielding structural information based on the fragmentation patterns of the piperidine ring and the butanol side chain.
Table 1: Potential Metabolites of this compound and Expected Mass Spectral Data
| Metabolic Pathway | Potential Metabolite | Expected [M+H]⁺ (m/z) | Anticipated Fragmentation |
|---|---|---|---|
| Oxidation (Hydroxylation) | Hydroxylated this compound | 174.15 | Loss of water, fragmentation of the piperidine ring |
| N-Dealkylation | 2-Butanol-4-amine | 90.10 | Loss of the butanol side chain |
| Glucuronidation | This compound glucuronide | 334.20 | Loss of the glucuronic acid moiety (176 Da) |
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. terrificscience.org The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its alcohol and piperidine functionalities.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3550 - 3200 | Strong, Broad |
| C-H (Alkane) | Stretching | 3000 - 2850 | Strong |
| C-O (Secondary Alcohol) | Stretching | ~1100 | Strong |
| C-N (Piperidine) | Stretching | 1200 - 1000 | Medium |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides information complementary to IR spectroscopy. mdpi.com It detects molecular vibrations that result in a change in polarizability, making it particularly sensitive to non-polar bonds and skeletal vibrations of the carbon backbone. In the analysis of this compound, Raman spectroscopy would be effective in characterizing the C-C and C-H vibrations of both the piperidine ring and the butanol chain. The symmetric C-H stretching vibrations would yield strong signals in the Raman spectrum. Furthermore, the skeletal vibrations of the piperidine ring would produce a distinct set of bands that can offer insights into its conformation. Studies on 2-butanol (B46777) have demonstrated that Raman spectroscopy can even be used to distinguish between enantiomers under specific experimental conditions. rsc.org
Table 3: Expected Key Raman Shifts for this compound
| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| C-H (Alkane) | Stretching | 3000 - 2800 |
| CH₂/CH₃ | Bending/Deformation | 1470 - 1430 |
| Piperidine Ring | Ring Breathing/Skeletal Vibrations | 1050 - 800 |
| C-C | Stretching | 1200 - 800 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
The six-membered piperidine ring consistently adopts a stable chair conformation in the solid state. tandfonline.commdpi.com The butanol substituent at the nitrogen atom would likely occupy an equatorial position to minimize steric hindrance. The chiral center at the second carbon of the butanol chain means the compound can exist as different enantiomers or a racemic mixture, and X-ray crystallography of a single enantiomer could determine its absolute configuration. nih.gov In the crystal lattice, intermolecular hydrogen bonding involving the hydroxyl group of the butanol chain would be a primary factor in stabilizing the molecular packing. ebi.ac.uk
Table 4: Typical Crystallographic Parameters for a Piperidine Derivative
| Parameter | Example Value (from a related structure) | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |
| Piperidine Conformation | Chair | Indicates the lowest energy conformation of the ring |
| Key Interactions | N-H···O or C-H···N Hydrogen Bonds | Govern the packing of molecules in the crystal |
Note: Data in this table is illustrative, based on known structures of piperidine derivatives, as specific data for this compound is not available.
Stereochemistry and Conformational Analysis of 4 1 Piperidinyl 2 Butanol
Chirality of the Butanol Moiety: Enantiomeric and Diastereomeric Considerations
The molecular structure of 4-(1-Piperidinyl)-2-butanol contains a chiral center at the second carbon atom (C2) of the butanol chain, to which the hydroxyl group is attached. This is due to the C2 atom being bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and a 2-(1-Piperidinyl)ethyl group (-CH2CH2N(C5H10)). The presence of this single stereocenter means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. schoolwires.netlibretexts.orgtru.ca
These enantiomers are designated as (R)-4-(1-Piperidinyl)-2-butanol and (S)-4-(1-Piperidinyl)-2-butanol. Enantiomers possess identical physical and chemical properties in an achiral environment, but they may exhibit different biological activities and interactions with other chiral molecules. masterorganicchemistry.com
If additional stereocenters were present in the molecule, for instance, through substitution on the piperidine (B6355638) ring, this would give rise to diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. ic.ac.uklibretexts.org Unlike enantiomers, diastereomers have distinct physical properties, such as different melting points, boiling points, and solubilities, which allows for their separation by conventional laboratory techniques like chromatography. libretexts.org For a molecule with 'n' stereogenic centers, the maximum number of possible stereoisomers is 2^n. ic.ac.uk
Conformational Preferences of the Piperidine Ring System and its Derivatives
The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. ias.ac.inresearchgate.net In this conformation, the substituents on the ring can occupy either axial or equatorial positions. Generally, substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance. rsc.org
Influence of Substituents on Molecular Conformation and Stereochemical Outcome
In N-substituted piperidines, steric and electronic effects dictate the preferred orientation of the substituents. For instance, in N-acylpiperidines, a phenomenon known as pseudoallylic strain can force a 2-substituent into an axial orientation due to the partial double-bond character of the C-N bond. acs.orgnih.gov While this compound is not an N-acylpiperidine, similar steric considerations would apply to the bulky butanol substituent on the nitrogen.
Furthermore, electrostatic interactions can play a crucial role, particularly in protonated piperidinium (B107235) salts. nih.gov In 4-substituted piperidinium salts with polar substituents, a stabilization of the axial conformer is often observed due to favorable electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In the case of this compound, intramolecular hydrogen bonding between the hydroxyl group of the butanol chain and the nitrogen of the piperidine ring could also influence the conformational landscape.
The interplay of these forces, including electrostatic interactions, hyperconjugation, and steric factors, ultimately determines the most stable conformation of the molecule. d-nb.infonih.gov
Computational Prediction of Stereochemical Descriptors and Conformational Landscapes
Computational chemistry provides powerful tools for predicting the stereochemical and conformational properties of molecules like this compound. Methods such as molecular mechanics and density functional theory (DFT) can be used to calculate the potential energy surface of the molecule and identify its most stable conformers. wolfram.comunige.ch
For instance, the conformational energies of substituted piperidines and their protonated forms can be quantitatively predicted using force fields like COSMIC, which model electrostatic interactions using a simple Coulombic model. nih.gov DFT calculations, such as those at the M06-2X level of theory, have been successfully used to study the preference for axial or equatorial orientations of substituents in piperidine derivatives. acs.orgnih.gov
For the butanol moiety, MM3 calculations have been employed to study its conformational properties, identifying the most stable conformers based on the dihedral angles of the carbon backbone. unige.ch Such computational studies can provide valuable insights into the conformational preferences and the relative energies of different stereoisomers, aiding in the interpretation of experimental data. nih.gov
Below is a table illustrating the type of data that can be obtained from computational studies on related molecules.
| Molecule/Conformer | Computational Method | Calculated Property | Value |
| 2-methyl-1-phenylpiperidine | M06-2X | ΔG (axial vs. equatorial) | -1.0 kcal/mol |
| 1-(2-methyl-1-piperidyl)ethanone | M06-2X | ΔG (axial vs. equatorial) | -3.2 kcal/mol |
| 4-Fluoropiperidinium salt | COSMIC force-field | Stabilization of axial conformer | ~0.7-0.8 kcal/mol |
| 2-Butanol (B46777) Conformer 1 (C1-C4 anti) | MM3 | Relative Energy | Global Minimum |
| 2-Butanol Conformer 2 (C1-O5 anti) | MM3 | Relative Energy | +500 cal/mol |
This table is illustrative and compiles data from studies on related compounds to demonstrate the utility of computational predictions. acs.orgnih.govnih.govunige.ch
Techniques for Stereoisomer Separation and Enantiomeric Excess Determination
The separation of the enantiomers of this compound and the determination of the enantiomeric excess (e.e.) of a sample are crucial for its characterization and potential applications. Several techniques are available for these purposes.
Stereoisomer Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers of amino alcohols. akjournals.comoup.comresearchgate.net Different types of CSPs, such as those based on cyclodextrins or Kromasil CHI-DMB, can be employed. researchgate.netnih.gov Another approach is the indirect method, where the enantiomers are reacted with a chiral derivatizing reagent to form diastereomers, which can then be separated by standard reversed-phase HPLC. akjournals.com Fractional reactive extraction is another technique that has been explored for the chiral separation of amino alcohols. utwente.nl For piperidine derivatives, resolution can also be achieved by forming diastereomeric salts with a chiral acid, such as d-10-camphorsulfonic acid, followed by fractional crystallization. google.com
Enantiomeric Excess Determination: Enantiomeric excess is a measure of the purity of a chiral sample. It can be determined using several methods:
Chiral HPLC: The relative peak areas of the two enantiomers in a chromatogram can be used to calculate the e.e. nih.gov
NMR Spectroscopy: The use of chiral shift reagents or chiral solvating agents in NMR spectroscopy can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification. stereoelectronics.orgresearchgate.net Another NMR-based method involves the formation of diastereomeric complexes, for example, with chiral boronic acids, which results in distinct NMR signals for each enantiomer that can be integrated to determine the e.e. acs.org
Optical Methods: Techniques based on circular dichroism (CD) spectroscopy can also be used to determine e.e. and even diastereomeric excess (d.e.) by observing the differential absorption of left and right circularly polarized light. bohrium.com
A summary of common techniques is presented in the table below.
| Technique | Principle | Application |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of enantiomers. researchgate.netnih.gov |
| Diastereomeric Salt Formation | Formation of salts with different solubilities. | Resolution of racemic mixtures. google.com |
| NMR with Chiral Reagents | Formation of diastereomeric complexes with distinct NMR signals. | Determination of enantiomeric excess. stereoelectronics.orgacs.org |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Determination of enantiomeric and diastereomeric excess. bohrium.com |
Reaction Mechanisms and Chemical Reactivity of 4 1 Piperidinyl 2 Butanol
Transformations Involving the Secondary Alcohol Functional Group
The secondary hydroxyl group on the butanol chain is a key site for reactivity, enabling oxidation, esterification, and etherification reactions.
Oxidation Reactions to Ketone Derivatives
The secondary alcohol in 4-(1-Piperidinyl)-2-butanol can be oxidized to form the corresponding ketone, 4-(1-Piperidinyl)-2-butanone. This transformation is a fundamental reaction in organic chemistry. libretexts.org A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions and selectivity. libretexts.org
Common laboratory reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄), often prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC). libretexts.org Milder, more selective methods are also widely used to prevent side reactions, especially in complex molecules. These include Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, and methods employing nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) in conjunction with a co-oxidant. organic-chemistry.orgorganic-chemistry.org The presence of the basic piperidine (B6355638) nitrogen may require careful selection of the oxidizing agent and conditions to avoid undesired side reactions or catalyst inhibition.
Table 1: Common Reagents for the Oxidation of Secondary Alcohols to Ketones
| Oxidizing Agent/System | Typical Conditions | Notes |
|---|---|---|
| Chromic Acid (Jones Reagent) | Acetone, 0°C to room temp. | Strong oxidant; acidic conditions. libretexts.org |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Milder than Jones reagent; avoids over-oxidation. libretexts.org |
| Swern Oxidation | DMSO, Oxalyl Chloride, -60°C | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |
| TEMPO/NaOCl | DCM/Water, NaHCO₃ | Highly selective for primary and secondary alcohols. organic-chemistry.org |
Esterification and Etherification Pathways
Esterification: The hydroxyl group of this compound can react with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, and yields can be improved by using an excess of one reactant or by removing the water formed during the reaction. masterorganicchemistry.comathabascau.ca
Alternatively, for more sensitive substrates or milder conditions, the alcohol can be reacted with a more reactive acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. athabascau.ca
Etherification: The formation of an ether from the secondary alcohol can be achieved through several pathways. Under acidic conditions, two molecules of the alcohol could potentially undergo dehydration to form a symmetrical ether, though this process is more efficient for primary alcohols and can be complicated by competing elimination reactions at higher temperatures. masterorganicchemistry.com A more controlled and common method for forming unsymmetrical ethers is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X), forming the ether. Given the presence of the piperidine nitrogen, the choice of base must be considered to ensure selective deprotonation of the hydroxyl group. More recently, methods using iron(III) triflate as a catalyst for the direct etherification of alcohols have been developed, which can be effective for secondary alcohols. nih.govacs.org
Reactivity at the Piperidine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the piperidine ring makes it both basic and nucleophilic, allowing for reactions that form new bonds at the nitrogen center.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The piperidine nitrogen can act as a nucleophile and react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to form a quaternary ammonium (B1175870) salt. researchgate.netresearchgate.net To achieve mono-alkylation, where an alkyl group is added to form a tertiary amine, the reaction conditions must be carefully controlled, often by using a base like potassium carbonate (K₂CO₃) or a hindered non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the acid formed and prevent the formation of the quaternary salt. researchgate.netgoogle.com The reaction typically proceeds by stirring the piperidine derivative with the alkylating agent in a suitable solvent like acetonitrile (B52724) or DMF. researchgate.net
N-Acylation: The nitrogen atom readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. derpharmachemica.com This reaction is typically carried out in the presence of a base (like pyridine or triethylamine) to scavenge the acidic byproduct (e.g., HCl). derpharmachemica.comsemanticscholar.org The reaction is generally fast and high-yielding due to the high nucleophilicity of the piperidine nitrogen. tandfonline.com
Table 2: Representative N-Alkylation and N-Acylation Reactions for Piperidines
| Reaction Type | Reagent | Base/Catalyst | Typical Solvent | Product |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Hunig's Base | Acetonitrile, DMF | N-Alkyl Piperidinium (B107235) Salt or N-Alkyl Piperidine |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine or Triethylamine | Dichloromethane (DCM) | N-Acyl Piperidine (Amide) |
Protonation Behavior and Basicity
The nitrogen atom in the piperidine ring possesses a lone pair of electrons in an sp³ hybridized orbital, making it a strong base. quora.comstackexchange.com Piperidine itself is a significantly stronger base than its aromatic analogue, pyridine. quora.comstackexchange.com The pKa of the conjugate acid of piperidine (the piperidinium ion) is approximately 11.1-11.3. alfa-chemistry.comchegg.com This high pKa value indicates that piperidine readily accepts a proton to form a stable ammonium salt in the presence of acid.
The presence of the 2-hydroxybutyl substituent in this compound is not expected to dramatically alter the basicity of the nitrogen atom. The alkyl chain has a mild electron-donating inductive effect, while the distant hydroxyl group can have a weak electron-withdrawing effect, but these influences are generally small. cambridgemedchemconsulting.com Therefore, this compound is expected to exhibit strong basicity, similar to other N-alkylated piperidines, and will be readily protonated by common acids to form the corresponding piperidinium salt.
Role as a Key Synthetic Intermediate in the Construction of Complex Molecules
The dual functionality of this compound makes it a useful intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Piperidine moieties are common structural motifs in drugs targeting the central nervous system.
While direct synthesis examples starting from this compound are not extensively documented in readily available literature, its structural analogues are key precursors for important drugs. For instance, the antiemetic and antivertigo agent Diphenidol (1,1-diphenyl-4-piperidin-1-ylbutan-1-ol) is a structural analogue. wikipedia.orgnih.gov The synthesis of Diphenidol involves the Grignard reaction of a benzophenone with an organometallic reagent derived from 3-Piperidinopropyl chloride. wikipedia.org This highlights the general synthetic strategy where a piperidine-containing alkyl chain is used as a building block to construct a larger, pharmacologically active molecule. Similarly, other N-substituted piperidinol derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. google.com The butanol side chain of this compound provides a handle for further chemical modification and elaboration to build such complex molecular architectures.
Mechanistic Investigations of Cyclization Reactions Involving Piperidine Scaffolds (e.g., Tert-Amino Effect)
The formation of the piperidine scaffold, a crucial structural motif in many pharmaceuticals, can be achieved through various cyclization reactions, each with distinct mechanistic pathways. usm.eduusm.edu Understanding these mechanisms is essential for controlling reaction outcomes and designing efficient synthetic routes.
One notable mechanism is the tert-amino effect , which describes the cyclization of conjugated N,N-disubstituted amines. urfu.ru The key step in this process is the transfer of a hydrogen atom from an unactivated α-carbon of the tertiary amino group to an atom within a double bond. urfu.ru This intramolecular hydrogen transfer facilitates ring closure, typically leading to five or six-membered rings. nih.gov The course of this cyclization can be influenced by steric factors and the basicity of the nitrogen atom in the amino group. urfu.ru For instance, the reaction of certain ortho-substituted N,N-dialkylanilines proceeds through this effect, where ring closure occurs between the β-carbon of a vinylic group and the α-carbon of the ortho-tert-amino group. researchgate.net
Beyond the tert-amino effect, other significant cyclization strategies have been mechanistically investigated. These include:
Prins and Carbonyl Ene Cyclizations : These reactions provide pathways to cis and trans 3,4-disubstituted piperidines. Mechanistic studies, supported by DFT calculations, suggest that these cyclizations can proceed through a mechanism with significant carbocationic character. nih.gov The stereochemical outcome can be controlled by the choice of Brønsted or Lewis acid catalysts, switching between kinetic and thermodynamic control. nih.gov For example, catalysis by Lewis acids like MeAlCl₂ at low temperatures can favor the kinetically controlled cis-piperidine, which may isomerize to the more thermodynamically stable trans-piperidine upon warming. nih.gov
N-Sulfonyliminium Ion Triggered Cyclizations : This approach involves the activation of relatively inert sulfonamide nitrogen atoms by Lewis acidic transition metal triflates (e.g., scandium (III) or copper (II) triflates). This activation allows condensation with aldehydes, triggering an intramolecular cyclization to form the piperidine ring. usm.eduusm.edu
Copper-Catalyzed Intramolecular C–H Amination : Mechanistic studies of this method for synthesizing piperidines from N-fluoride amides propose a catalytic cycle involving a Cu(I)/Cu(II) pathway. These investigations include the isolation of relevant copper intermediates to elucidate the reaction pathway. acs.org
Palladium-Catalyzed Cyclizations : Methods such as the intramolecular aza-Heck cyclization of alkenylcarbamates can proceed under redox-neutral conditions, which is advantageous for substrates vulnerable to oxidation. nih.gov Other palladium-catalyzed reactions involve the ring-opening of activated aziridines in a formal [3+3] cycloaddition.
These diverse mechanistic pathways highlight the versatility of chemical strategies available for constructing the piperidine ring, a foundational component of this compound.
Kinetics of Reactions Involving Piperidine-Based Solvents
The kinetics of reactions are significantly influenced by the solvent environment. Piperidine and its derivatives can act as reactants, catalysts, or solvents, and their presence impacts reaction rates and mechanisms. Kinetic studies provide quantitative insights into these effects, including the determination of rate constants and activation parameters.
A kinetic investigation into the synthesis of a substituted piperidine from 4-methylbenzaldehyde, aniline, and ethyl acetoacetate was conducted in both methanol and ethanol (B145695). ajgreenchem.comajgreenchem.com The study, utilizing UV-vis spectrophotometry, determined that the reaction follows a two-step mechanism, with the first step being the rate-determining step. ajgreenchem.comajgreenchem.com The reaction rates were found to be faster in ethanol than in methanol at all tested temperatures, despite ethanol having a lower dielectric constant. ajgreenchem.comajgreenchem.com This suggests that factors other than just solvent polarity, such as the stabilization of the transition state through solvation, play a crucial role. ajgreenchem.comajgreenchem.com The activation parameters were calculated using the Arrhenius and Eyring equations, providing a deeper understanding of the energy profile of the reaction. ajgreenchem.comajgreenchem.com
| Solvent | Ea (kJ·mol⁻¹) | ΔHǂ (kJ·mol⁻¹) | ΔSǂ (J·mol⁻¹·K⁻¹) | ΔGǂ (kJ·mol⁻¹) at 298 K |
|---|---|---|---|---|
| Methanol | 104.2 | 101.7 | 38.9 | 90.1 |
| Ethanol | 46.9 | 44.4 | -143.2 | 87.1 |
Another relevant study examined the kinetics of the SN2 reaction between 2,4-dinitrochlorobenzene and piperidine in absolute ethanol. gac.edu The progress of this reaction was monitored using spectrophotometry under pseudo-first-order conditions to determine the rate constant at various temperatures and subsequently find the Arrhenius parameters (activation energy, Eₐ, and pre-exponential factor, A). gac.edu
Furthermore, the kinetics of CO₂ absorption into aqueous solutions of 1-(2-Hydroxyethyl)-piperidine (1-(2-HE)PP), a piperidine-based solvent, were determined using a stopped-flow apparatus. acs.org This study measured the pseudo-first-order rate constant (k₀) and the second-order reaction rate constant (k₂) across a range of concentrations (0.20–1.00 kmol/m³) and temperatures (293–313 K). The results were effectively described by a base-catalyzed hydration mechanism. acs.org
| Temperature (K) | k₂ (m³·kmol⁻¹·s⁻¹) |
|---|---|
| 293 | 10034 |
| 298 | 14286 |
| 303 | 19932 |
| 308 | 27503 |
| 313 | 37417 |
These kinetic studies demonstrate how the structure of piperidine-containing compounds and the choice of solvent media govern reaction rates and energy barriers, which is fundamental to optimizing chemical processes involving compounds like this compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting the ground state properties of molecules like 4-(1-Piperidinyl)-2-butanol. researchgate.net DFT calculations, often employing functionals like B3LYP, are utilized to determine the molecule's most stable three-dimensional arrangement (optimized geometry), electronic energy, and the distribution of electron density. multidisciplinaryjournals.comnih.gov
For this compound, DFT studies would focus on optimizing the geometry to find the lowest energy conformation. This involves analyzing the orientation of the piperidine (B6355638) ring, which typically adopts a stable chair conformation, and the rotational freedom of the butanol side chain. researchgate.net Key ground state properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. multidisciplinaryjournals.com
Table 1: Predicted Ground State Properties from DFT Calculations
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| Optimized Geometry | Piperidine ring in chair conformation; butanol chain in a staggered arrangement. | Represents the most stable, lowest-energy structure of the molecule. |
| HOMO Energy | Localized primarily on the piperidine nitrogen and the hydroxyl oxygen. | Indicates the region most susceptible to electrophilic attack and the molecule's electron-donating ability. |
| LUMO Energy | Distributed across the carbon backbone and anti-bonding orbitals. | Indicates the region most susceptible to nucleophilic attack and the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | Moderate to large gap. | Suggests relatively high chemical stability and low reactivity. |
Note: The values in this table are illustrative of typical results expected from DFT calculations and are based on the analysis of the molecule's constituent functional groups.
Quantum chemical calculations are also employed to predict spectroscopic properties, which can aid in the structural elucidation of synthesized compounds. By calculating the vibrational frequencies and NMR chemical shifts from the optimized geometry, a theoretical spectrum can be generated that serves as a benchmark for experimental data.
For this compound, DFT calculations can predict its infrared (IR) and Raman spectra. The vibrational modes associated with the O-H stretch of the alcohol, the C-N stretching of the piperidine ring, and the various C-H bending and stretching modes can be calculated and assigned. researchgate.net Similarly, NMR chemical shifts for the ¹H and ¹³C atoms can be predicted, providing a theoretical basis for interpreting experimental NMR spectra. These predictions are valuable for confirming the molecular structure and understanding the electronic environment of each atom. icm.edu.pl
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations provide insight into the dynamic nature of molecules. researchgate.netnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and flexibility in different environments, such as in an aqueous solution. nih.gov
An MD simulation of this compound would reveal the flexibility of the butanol side chain relative to the more rigid piperidine ring. Key analyses would include tracking the dihedral angles along the side chain to identify preferred rotational states (rotamers) and calculating the radius of gyration to understand the molecule's compactness over time. nih.gov Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. mdpi.com The simulations can also model interactions with solvent molecules, like water, providing a picture of the solvation shell and its effect on the molecule's conformation. nih.gov
Structure-Activity Relationship (SAR) Modeling Through Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that correlates the chemical structure of a molecule with its biological activity. fiveable.me This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's physicochemical properties.
Two of the most important descriptors in drug discovery are lipophilicity (LogP) and Topological Polar Surface Area (TPSA). fiveable.me LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's hydrophobicity and influences its solubility, absorption, and distribution. acdlabs.com TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.org It is a strong predictor of a drug's ability to permeate cell membranes. researchgate.net
For a molecule to be orally bioavailable, it is generally preferred to have a LogP value below 5. acdlabs.com To penetrate the blood-brain barrier, a TPSA of less than 90 Ų is often required. wikipedia.org Computational tools can accurately predict these values for this compound.
Table 2: Predicted Physicochemical Descriptors for SAR
| Descriptor | Predicted Value | Implication for Pharmacokinetics |
|---|---|---|
| Lipophilicity (LogP) | ~1.5 - 2.5 | Indicates good lipophilicity, suggesting potential for membrane permeability and absorption. researchgate.net |
| Topological Polar Surface Area (TPSA) | ~23.47 Ų | The low TPSA value strongly suggests excellent potential for cell membrane permeation and the ability to cross the blood-brain barrier. wikipedia.orgresearchgate.net |
Note: Values are typical predictions from computational algorithms like ALOGPS or similar fragment-based methods.
The ability of a molecule to form hydrogen bonds is critical for its interaction with biological targets and for its solubility in water. This compound has one hydrogen bond donor (the hydroxyl -OH group) and two primary hydrogen bond acceptors (the oxygen of the hydroxyl group and the nitrogen of the piperidine ring).
Computational analysis, often as part of MD simulations or through dedicated software, can map the potential hydrogen bonding sites and analyze their strength and geometry. rsc.org Studies on related amino alcohols show that both the hydroxyl and amino groups readily participate in hydrogen bonding networks. mdpi.com Analysis of the hydrogen bonding network of this compound in an aqueous solution would show the hydroxyl group donating a hydrogen bond to a water molecule and the oxygen and nitrogen atoms accepting hydrogen bonds from surrounding water molecules. researchgate.netuni-bonn.de This network is crucial for the molecule's solubility and its specific recognition by biological receptors.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Octanol |
Computational Modeling of this compound: A Review of Publicly Available Research
Comprehensive searches of scientific literature and computational databases have revealed a notable absence of specific molecular modeling and computational chemistry studies focused solely on the chemical compound this compound.
Despite the relevance of the piperidine moiety in a wide range of biologically active compounds, dedicated research on the ligand-target interaction prediction and binding affinity modeling of this compound is not publicly available at this time. Computational studies often focus on derivatives of a core scaffold that have shown significant biological activity, and it appears that this compound has not been the subject of such detailed in silico analysis.
Therefore, it is not possible to provide detailed research findings, data tables on binding affinities, or specific ligand-target interactions for this particular compound as requested. The scientific community has published extensively on other piperidine derivatives, exploring their interactions with various biological targets, including but not limited to acetylcholinesterase and sigma receptors. researchgate.netnih.gov However, this body of research does not specifically include the computational analysis of this compound.
Further research and publication in the field of computational chemistry and molecular modeling would be required to elucidate the specific binding characteristics and potential biological targets of this compound. Without such studies, any discussion of its molecular docking and binding affinity would be purely speculative and fall outside the scope of reporting on existing scientific findings.
Investigations into Biological Activities and Mechanism of Action Excluding Clinical, Dosage, Safety, Adverse Effects
In Vitro Biological Screening Assays for Modulatory Effects
The piperidine (B6355638) ring is a versatile structural motif that allows for diverse interactions with biological targets. In vitro assays of various piperidine derivatives have demonstrated significant modulatory effects on key biological systems, including neurotransmitter receptors and essential enzymes, as well as displaying potential as antimicrobial and anti-cancer agents.
The piperidine moiety is a common feature in ligands targeting neurotransmitter receptors, owing to its ability to interact with key residues in receptor binding sites. encyclopedia.pub Studies on various piperidine and piperazine (B1678402) derivatives have shown significant affinity for dopamine (B1211576), serotonin, and sigma receptors, suggesting their potential to modulate neurological pathways. ijrrjournal.comgoogle.comrsc.org
For instance, certain 4-substituted piperidine compounds have been identified as dual-acting ligands for histamine (B1213489) H3 and sigma-1 (σ1) receptors. nih.gov The piperidine ring, in particular, was found to be a critical structural element for high affinity at the σ1 receptor while maintaining affinity for the H3 receptor. nih.gov Molecular modeling has helped to identify the specific interactions responsible for this high affinity. nih.gov
Furthermore, research into piperidine-based compounds has led to the discovery of potent ligands for the sigma 1 receptor (S1R), with some derivatives exhibiting high affinity comparable to the reference compound haloperidol. rsc.org Functional assays have characterized these compounds as S1R agonists. rsc.org The versatility of the piperidine scaffold is also evident in its application for developing ligands with selective affinity for dopamine receptors, which is crucial for therapeutic agents targeting conditions like Parkinson's disease. google.com
Table 1: Receptor Binding Affinities of Representative Piperidine Derivatives
| Compound Class | Target Receptor | Finding |
|---|---|---|
| 4-Substituted Piperidines | Histamine H3 / Sigma-1 (σ1) | Piperidine moiety identified as a key element for dual receptor affinity. nih.gov |
| Piperidine/Piperazine-based Compounds | Sigma 1 Receptor (S1R) | Discovered potent agonists with high affinity, comparable to haloperidol. rsc.org |
| Piperidine-spirooxadiazole Derivatives | α7 Nicotinic Acetylcholine Receptor | Identified as antagonists with IC50 values in the low micromolar range. nih.gov |
This table is for illustrative purposes and shows data for structurally related compounds, not 4-(1-Piperidinyl)-2-butanol itself.
Piperidine derivatives have been extensively studied as inhibitors of various enzymes critical to physiological and pathological processes.
Acetylcholinesterase (AChE) Inhibition: The piperidine nucleus is a key component of several potent acetylcholinesterase inhibitors used in the management of Alzheimer's disease, such as donepezil (B133215). ijpsi.org Research has focused on synthesizing novel piperidine derivatives to enhance AChE inhibitory activity. One study synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and found that specific substitutions dramatically enhanced inhibitory potency. nih.gov The most potent compound in that series, known as compound 21, exhibited an IC50 value of 0.56 nM and showed an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE). nih.gov Another series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives also yielded a highly active compound with an IC50 of 13 nM, superior to the reference drug donepezil in that study. mui.ac.ir
Carbonic Anhydrase (CA) Inhibition: The piperidine ring has also been incorporated into sulfonamides to create potent inhibitors of carbonic anhydrase isoforms, particularly those associated with cancer (hCA IX and XII). nih.govnih.gov A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were found to inhibit these cancer-related isoforms at nanomolar and even sub-nanomolar concentrations. nih.gov Docking and molecular dynamics studies confirmed that these compounds form stable interactions within the active sites of hCA IX and hCA XII, contributing to their high activity and selectivity. nih.gov
Table 2: Enzyme Inhibition Data for Various Piperidine Derivatives
| Compound Series | Target Enzyme | Key Finding | IC50 / Ki Value |
|---|---|---|---|
| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidines | Acetylcholinesterase (AChE) | Compound 21 identified as a highly potent and selective inhibitor. nih.gov | IC50 = 0.56 nM nih.gov |
| N-(2-(piperidine-1-yl)ethyl)benzamides | Acetylcholinesterase (AChE) | Compound 5d showed superior activity to the reference drug. mui.ac.ir | IC50 = 13 nM mui.ac.ir |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrase IX (hCA IX) | Compounds 6, 16, and 20 were potent, sub-nanomolar inhibitors. nih.gov | Ki = 0.8 - 0.9 nM nih.gov |
This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.
The therapeutic potential of piperidine derivatives extends to oncology and infectious diseases, with numerous studies demonstrating their effectiveness in cell-based assays.
Anti-proliferative Activity: Piperidine-containing compounds have shown significant anti-proliferative effects against a variety of human cancer cell lines. nih.govnih.gov In one study, twenty-five different piperidine derivatives were evaluated against eight cancer cell lines, with results showing that the compounds were considerably more toxic to cancer cells than to normal cells. nih.gov Another study on amide alkaloids from the Piper genus and their synthetic analogues containing a piperidine ring found tumor type-selective activity, with particular effectiveness against multidrug-resistant (MDR) cell lines. nih.gov For example, 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine was the most active analog against the P-glycoprotein-overexpressing KBvin MDR cell line, with an IC50 of 4.94 µM. nih.gov
Antimicrobial Activity: The piperidine scaffold is also a promising template for the development of new antimicrobial agents. biomedpharmajournal.orgacademicjournals.orgbiointerfaceresearch.com A study on piperidin-4-one derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against species like Candida albicans. biomedpharmajournal.org Another investigation into six novel piperidine derivatives found that one compound, in particular, exhibited the strongest inhibitory activity and best minimum inhibitory concentration (MIC) results against seven different bacteria. academicjournals.org While some compounds showed activity against fungal species like Aspergillus niger and Saccharomyces cerevisiae, others were inactive against the fungi tested. academicjournals.orgresearchgate.net
Table 3: Antimicrobial and Anti-proliferative Activity of Piperidine Derivatives
| Compound Class | Activity Type | Target Organism/Cell Line | Key Result |
|---|---|---|---|
| Piper Amide Alkaloids | Anti-proliferative | KBvin (MDR cancer cell line) | IC50 = 4.94 µM for the most active analog. nih.gov |
| Highly Functionalized Piperidines | Anti-proliferative | PC-3 (prostate cancer) | Several compounds showed potent activity. nih.gov |
| Piperidin-4-one Derivatives | Antibacterial | S. aureus, E. coli, B. subtilis | Exhibited significant activity compared to ampicillin. biomedpharmajournal.org |
| Piperidin-4-one Derivatives | Antifungal | C. albicans, M. gypseum | Exhibited significant activity compared to terbinafine. biomedpharmajournal.org |
This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.
In Vivo Studies on Biological Pathways and Systemic Effects (Excluding Human Clinical Data)
While in vitro studies provide crucial data on molecular interactions, in vivo animal models are essential for understanding the systemic effects, biological responses, and metabolic fate of compounds.
Animal models have been instrumental in confirming the therapeutic potential of piperidine derivatives observed in vitro. Studies in murine models have demonstrated the antitumor efficacy of various compounds containing the piperidine moiety.
In another study, a piperidine derivative, compound 17a, was shown to inhibit the proliferation of PC3 prostate cancer cells in vitro and effectively suppress tumor growth in xenograft models using BALB/c athymic nude mice, without causing major side effects. nih.gov These findings underscore the potential of piperidine-based compounds as viable antitumor agents that warrant further investigation in preclinical settings. nih.govnih.gov
Understanding the biotransformation of piperidine-containing drugs is critical for drug design, as metabolism can significantly impact a compound's efficacy and safety profile. The piperidine ring and its substituents are common targets for metabolic enzymes, primarily cytochrome P450s (CYPs). acs.orgresearchgate.net
The most common metabolic pathways for alicyclic amines like piperidine include N-oxidation, N-dealkylation, ring oxidation (hydroxylation), and ring opening. researchgate.net For therapeutic agents that contain a 4-aminopiperidine (B84694) moiety, N-dealkylation is often the predominant metabolic reaction, catalyzed mainly by the CYP3A4 isoform. acs.orgnih.gov This process involves the removal of an alkyl group attached to the piperidine nitrogen.
In some cases, the metabolism of the piperidine ring can lead to ring contraction, forming a pyrrolidine (B122466) product. rsc.org Theoretical studies have explored the mechanism of this transformation, suggesting it is initiated by the activation of an N-H bond by the active species of P450 enzymes. rsc.org Understanding these metabolic pathways is crucial for designing more stable drug candidates with predictable pharmacokinetic profiles and reduced potential for the formation of reactive intermediates. researchgate.net
Structure-Biological Activity Relationship (SBAR) Studies of this compound Analogs
The exploration of the structure-biological activity relationship (SBAR) of this compound and its analogs is crucial for understanding the molecular features that govern their biological effects. These studies typically involve systematic modifications of the core structure to identify key pharmacophoric elements and to optimize activity. The piperidine ring and the butanol chain are two primary sites for such modifications, each playing a distinct role in the molecule's interaction with biological targets.
Impact of Substitutions on the Piperidine Ring on Biological Efficacy
The piperidine ring is a common scaffold in many biologically active compounds and its substitution pattern can significantly influence the pharmacological profile of the molecule. ijnrd.org Research on various piperidine derivatives has shown that the nature, position, and stereochemistry of substituents can affect potency, selectivity, and pharmacokinetic properties. nih.gov
In studies of piperidine analogs, the introduction of different substituents on the piperidine ring has led to a wide range of biological activities, including antioxidant, anticancer, and antimicrobial effects. ajchem-a.com For instance, the presence of a methyl group on the piperidine ring has been shown to influence the anticancer properties of certain sulfonamides. ajchem-a.com Specifically, compounds with a methyl group at position 3 or 4 of the piperidine ring exhibited higher anticancer activity. ajchem-a.com
Furthermore, N-acylation of the piperidine nitrogen has been demonstrated to enhance cytotoxicity in some series of compounds. nih.gov For example, N-acryloyl analogs of 3,5-bis(arylidene)-4-piperidones were found to be significantly more bioactive than their non-acylated counterparts. nih.gov This suggests that the electronic and steric properties of the group attached to the piperidine nitrogen are critical for biological efficacy.
The introduction of bulky or lipophilic groups can also modulate the activity. In a series of 4-aminopiperidines investigated for antifungal activity, the nature of the N-substituent on the piperidine ring was a key determinant of efficacy. mdpi.com For example, substituting the piperidine nitrogen with a benzyl (B1604629) or phenethyl group resulted in potent antifungal agents. mdpi.com
The following table summarizes the observed impact of various substitutions on the piperidine ring in different classes of analogs, providing insights into potential modifications for this compound.
| Substituent | Position on Piperidine Ring | Observed Effect on Biological Activity | Compound Class Studied |
| Methyl | 3 or 4 | Increased anticancer property | Piperidine-substituted sulfonamides ajchem-a.com |
| N-Acryloyl | 1 (Nitrogen) | Significantly more bioactive (cytotoxic) | 3,5-bis(arylidene)-4-piperidones nih.gov |
| Benzyl | 1 (Nitrogen) | Potent antifungal activity | 4-Aminopiperidines mdpi.com |
| Phenethyl | 1 (Nitrogen) | Potent antifungal activity | 4-Aminopiperidines mdpi.com |
| Phenyl Ester | Varied | Superior antioxidant role | Piperidin-4-one oxime esters ajchem-a.com |
Role of the Butanol Chain and Hydroxyl Group in Molecular Recognition
The butanol chain and its secondary hydroxyl group in this compound are critical for its interaction with biological targets. The length and flexibility of the alkyl chain, along with the hydrogen-bonding capacity of the hydroxyl group, are key determinants of molecular recognition. nih.gov
The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming specific interactions with amino acid residues in a protein's binding site. nih.gov The precise positioning of this group is often essential for anchoring the molecule in the correct orientation for a biological effect. Studies on other molecules with hydroxyl groups have shown that their contribution to binding affinity can be substantial, provided there is a perfect spatial fit with the binding site. nih.gov The stereochemistry of the hydroxyl group (R or S configuration at C2 of the butanol chain) can also be expected to play a significant role in the specificity and strength of these interactions.
The length of the alkyl chain, in this case, a butanol chain, influences the molecule's lipophilicity and its ability to fit into hydrophobic pockets within a receptor or enzyme. The chain's flexibility allows it to adopt various conformations to optimize van der Waals interactions with the binding site. In studies of other bioactive alcohols, the chain length has been shown to be a critical factor for activity. For example, in the activation of Protein Kinase Cα, the effect of alcohols is dependent on their chain length. nih.gov
| Structural Feature | Potential Role in Molecular Recognition | Type of Interaction |
| Hydroxyl Group (-OH) | Acts as a hydrogen bond donor and acceptor, anchoring the molecule. nih.gov | Hydrogen Bonding |
| Butanol Chain | Provides appropriate length and flexibility to fit into binding pockets. | Van der Waals, Hydrophobic Interactions |
| Stereocenter (C2) | Determines the spatial orientation of the hydroxyl group, influencing binding specificity. | Stereospecific Interactions |
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Routes for Stereospecific Production
The future of synthesizing 4-(1-Piperidinyl)-2-butanol lies in the development of environmentally benign and highly selective methods. Current research emphasizes a shift from traditional chemical synthesis, which often involves harsh conditions and hazardous materials, towards greener alternatives. Biocatalysis, a cornerstone of green chemistry, offers a promising approach by utilizing enzymes to perform chemical transformations with high efficiency and selectivity under mild conditions.
A key challenge is the stereospecific production of the chiral centers in this compound. Stereoselective reactions, which favor the formation of one stereoisomer over others, are crucial for producing enantiomerically pure compounds. Advanced strategies, such as asymmetric catalysis using chiral catalysts or enzymes, can facilitate the synthesis of specific stereoisomers. For instance, enzymatic kinetic resolution has been successfully employed for the enantioselective synthesis of related compounds like 2-piperidineethanol. The development of artificial synthetic pathways, potentially using cell-free multi-enzyme catalysis, could further enhance the sustainable production of chiral amino alcohols from renewable feedstocks.
Future synthetic routes will likely focus on modular and efficient processes. A one-pot synthesis of piperidin-4-ols has been developed via sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement, demonstrating a highly flexible and diastereoselective approach. Similarly, combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling presents a streamlined method for creating complex piperidines, significantly reducing the number of synthetic steps.
Table 1: Comparison of Synthetic Strategies
| Synthetic Strategy | Advantages | Challenges |
| Traditional Synthesis | Well-established procedures. | Often requires harsh conditions, multiple steps, and produces significant waste. |
| Biocatalysis/Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability can be limiting factors. |
| Asymmetric Catalysis | High enantiomeric purity, potential for novel transformations. | Catalyst cost and sensitivity can be prohibitive. |
| Modular & One-Pot Synthesis | Increased efficiency, reduced waste, and cost-effectiveness. | Requires careful optimization of reaction conditions for multiple steps. |
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
The optimization of synthetic routes for this compound will be greatly aided by the application of advanced spectroscopic techniques for real-time, in situ reaction monitoring. These techniques allow for the study of chemical reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.
Techniques such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentration of reactants, products, and intermediates throughout the course of a reaction. This data is crucial for optimizing reaction parameters like temperature, pressure, and catalyst loading to maximize yield and selectivity. For complex multi-step syntheses, hyphenated techniques that combine spectroscopic methods with separation techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), can provide enhanced selectivity and sensitivity.
Time-resolved spectroscopy can be used to study the dynamics of fast chemical processes, offering a deeper understanding of the reaction mechanism at a molecular level. The integration of these advanced analytical tools into the development of synthetic processes will facilitate more rapid and efficient optimization, leading to more robust and scalable manufacturing methods for this compound.
Integration of Artificial Intelligence and Machine Learning in Structure-Property-Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules, including derivatives of this compound. These computational tools can rapidly analyze vast datasets to predict the physicochemical properties, biological activities, and potential toxicities of novel compounds.
Quantitative structure-activity relationship (QSAR) models, powered by ML algorithms, can establish correlations between the chemical structure of a molecule and its biological activity. By training these models on existing data for piperidine (B6355638) derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. Deep learning architectures, such as graph neural networks and variational autoencoders, are particularly adept at learning from complex molecular structures and generating novel molecules with desired properties.
The use of AI and ML can significantly accelerate the drug discovery process by reducing the time and cost associated with traditional trial-and-error approaches. These technologies can be applied to predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), which are critical for the development of safe and effective drugs.
Table 2: Applications of AI/ML in Compound Development
| Application | Description | Potential Impact |
| Property Prediction | Predicting physicochemical and ADMET properties of new molecules. | Early identification of compounds with favorable drug-like properties. |
| QSAR Modeling | Establishing relationships between molecular structure and biological activity. | Prioritization of potent and selective compounds for synthesis. |
| De Novo Design | Generating novel molecular structures with desired properties. | Exploration of new chemical space and discovery of innovative drug candidates. |
| Synthetic Route Prediction | Identifying optimal and sustainable synthetic pathways. | Streamlining the chemical synthesis process. |
Exploration of New Biological Targets and Potential Therapeutic Applications
The piperidine scaffold is a common feature in a wide array of biologically active compounds, suggesting that this compound and its derivatives may interact with multiple biological targets. Future research will focus on systematically screening this compound and its analogs against a diverse range of enzymes, receptors, and ion channels to uncover new therapeutic opportunities.
Piperidine derivatives have shown promise in various therapeutic areas, including cancer, central nervous system disorders, and infectious diseases. For example, some piperidine-containing compounds have demonstrated anticancer activity by inducing apoptosis in tumor cells. Others have shown potential as analgesics by targeting opioid receptors. The unique structural features of this compound may confer novel pharmacological properties.
In silico methods, such as molecular docking and virtual screening, can be used to predict the binding of this compound to various protein targets. These computational predictions can then be validated through in vitro and in vivo experiments. The exploration of new biological targets could lead to the development of first-in-class medicines for a variety of diseases.
Design and Synthesis of Next-Generation Piperidine-Butanol Hybrid Molecules for Enhanced Efficacy
A promising future direction is the design and synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This approach aims to create multifunctional molecules with enhanced efficacy, improved selectivity, or a broader spectrum of activity. The piperidine structure's ability to combine with various molecular fragments makes it an ideal candidate for this strategy.
For instance, by linking this compound to a known anticancer agent, it may be possible to create a hybrid molecule with improved tumor-targeting capabilities or a synergistic mechanism of action. Similarly, incorporating fragments known to interact with specific central nervous system receptors could lead to the development of novel treatments for neurological disorders.
The synthesis of these next-generation hybrid molecules will require advanced synthetic methodologies, including multi-component reactions and chemo-selective coupling strategies. The biological evaluation of these new chemical entities will be crucial to identify compounds with superior therapeutic profiles compared to their individual components.
Q & A
Q. What synthetic routes are recommended for 4-(1-Piperidinyl)-2-butanol, and how can reaction conditions be optimized for academic-scale synthesis?
Methodological Answer: The synthesis of this compound can be adapted from analogous piperidine derivatives. A common approach involves nucleophilic substitution or condensation reactions between piperidine and a suitable alcohol precursor (e.g., 2-butanol derivatives). For example:
- Step 1: React 1-piperidine with a halogenated butanol (e.g., 2-bromo-butanol) under basic conditions (e.g., K₂CO₃) in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours .
- Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .
- Optimization: Adjust stoichiometry (1:1.2 molar ratio of piperidine to halogenated alcohol) and monitor reaction progress via thin-layer chromatography (TLC) to minimize byproducts.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer: A combination of chromatographic and spectroscopic methods is recommended:
- HPLC Analysis: Use a C18 column with a mobile phase of methanol/sodium acetate buffer (65:35 v/v, pH 4.6) at 1.0 mL/min flow rate. Detect impurities at 220 nm, ensuring ≤0.2% for any individual impurity .
- Spectroscopy: Confirm the presence of hydroxyl (-OH) and piperidine NH groups via FT-IR (peaks at 3300–3500 cm and 2800–3000 cm, respectively). Validate stereochemistry using chiral HPLC with a cellulose-based column .
- Stability Testing: Conduct accelerated degradation studies under varying pH (2–9) and temperature (40–60°C) to identify degradation products .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and what resolution methods are recommended for chiral separation?
Methodological Answer: The stereochemistry at the hydroxyl-bearing carbon in this compound significantly impacts receptor binding. For example:
- Enantiomer Activity: The (R)-enantiomer may exhibit higher affinity for G-protein-coupled receptors (GPCRs) compared to the (S)-form, as seen in structurally related compounds .
- Resolution Methods:
- Validation: Compare circular dichroism (CD) spectra and X-ray crystallography data with known standards .
Q. How can researchers resolve contradictions in reported IC50_{50}50 values for this compound across enzymatic assays?
Methodological Answer: Discrepancies in IC values often arise from assay variability. Mitigation strategies include:
- Standardized Assay Conditions: Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) .
- Control Compounds: Include reference inhibitors (e.g., PF 05212384 for PI3K/mTOR assays) to calibrate inter-lab variability .
- Data Normalization: Express IC relative to baseline activity in vehicle-treated controls and account for nonspecific binding using radioligand displacement assays .
Q. What computational strategies predict the binding affinity of this compound to target receptors, and how are these models validated?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to dock the compound into receptor structures (e.g., GPCRs from the Protein Data Bank). Optimize force fields for piperidine ring flexibility .
- MD Simulations: Conduct 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions with residues (e.g., Asp113 in β-adrenergic receptors) .
- Validation: Compare predicted binding energies with experimental surface plasmon resonance (SPR) data (e.g., KD values) .
Q. What protocols evaluate the stability of this compound under varying storage conditions?
Methodological Answer:
- Long-Term Stability: Store lyophilized samples at -20°C in amber vials with desiccants. Monitor degradation via monthly HPLC analysis (≤5% degradation over 12 months) .
- Forced Degradation: Expose solutions to UV light (254 nm) and 40°C/75% RH for 14 days. Identify oxidation products (e.g., ketone derivatives) using LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
